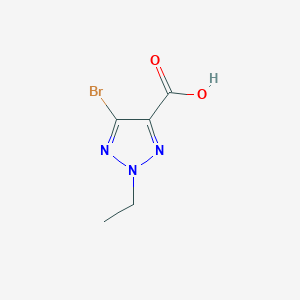
5-Bromo-2-ethyltriazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethyltriazole-4-carboxylic acid is a compound of interest in the field of organic chemistry, particularly for its potential as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features, including the bromine atom and the triazole ring, make it a versatile reactant for nucleophilic substitution reactions, cycloadditions, and as a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the cyclization of azides with terminal alkynes, a reaction that can be catalyzed by various metals, including ruthenium. This method, known for its regioselectivity and efficiency, could be adapted for synthesizing this compound by choosing appropriate starting materials and reaction conditions (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, closely related to this compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal important structural parameters, such as bond lengths and angles, that contribute to the stability and reactivity of the molecule. For instance, Wang and Dong (2009) detailed the crystal structure of a related triazole compound, providing insights into the molecular geometry that could be relevant for understanding this compound (Wang & Dong, 2009).
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Studies
The compound 5-Bromo-2-ethyltriazole-4-carboxylic acid and its derivatives have been studied for their structural and spectroscopic characteristics. For instance, the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was synthesized from 5-bromoindazole-3-carboxylic acid methylester and characterized using various spectroscopic techniques. The study provides valuable insights into the bond lengths, angles, and crystal packing of the compound, highlighting its potential application in material sciences and molecular engineering (Anuradha et al., 2014).
Synthesis of Novel Compounds
The structural versatility of this compound allows it to be a precursor in the synthesis of novel compounds. For example, the compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was synthesized from p-bromoaniline. The product's structure was investigated using X-ray crystallographic, NMR, MS, and IR techniques, demonstrating the compound's potential as a building block in organic synthesis and pharmaceutical research (Wang & Dong, 2009).
Application in Organic Chemistry and Catalysis
The derivatives of this compound have been employed in various organic reactions and catalysis. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been reported for the preparation of triazole-based scaffolds. This process offers a solution to the challenge posed by the Dimroth rearrangement and provides a pathway for creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Antimicrobial and Biological Evaluation
Some derivatives of this compound have been evaluated for their antimicrobial properties. For instance, the synthesis of a novel series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles exhibited antimicrobial activities against various bacterial strains, indicating their potential in the development of new antimicrobial agents (Sanjeeva et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-9-7-3(5(10)11)4(6)8-9/h2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXADUESUEHSHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)





![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)